N-(2-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide
Description
N-(2-Methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrido-oxazine core fused with a carboxamide substituent and a 2-methoxybenzyl group. This structure combines a bicyclic system (pyrido-oxazine) with an aromatic methoxy moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methyl-3-oxo-4H-pyrido[3,2-b][1,4]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-17(16(22)20-14-13(24-17)8-5-9-18-14)15(21)19-10-11-6-3-4-7-12(11)23-2/h3-9H,10H2,1-2H3,(H,19,21)(H,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMYHCWQEJUNGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=CC=N2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
N-(2-Methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (CAS: 861211-37-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of key enzymes involved in various diseases. This article provides a detailed overview of its biological activity, supported by relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O4 |
| Molar Mass | 327.33 g/mol |
| Boiling Point | 631.7 °C (predicted) |
| Density | 1.277 g/cm³ (predicted) |
| pKa | 10.09 (predicted) |
The compound exhibits biological activity primarily through inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various pathologies including cancer, Alzheimer's disease, and diabetes. Inhibition of GSK-3β can lead to increased levels of β-catenin and subsequent activation of Wnt signaling pathways, which are crucial for cell proliferation and survival.
Inhibition Studies
Research has shown that derivatives related to this compound can effectively inhibit GSK-3β. For instance, a related compound demonstrated an IC50 value of 1.6 μM against GSK-3β in neuroblastoma cells, indicating significant inhibitory potential . The increase in phosphorylated GSK-3β Ser9 levels after treatment suggests that these compounds can modulate GSK-3β activity in a cellular context.
Anticancer Activity
The anticancer properties of this compound have been explored through various studies:
- Cell Line Studies : Compounds related to this structure have been tested against several cancer cell lines including prostate (PC-3), lung (A549), and breast cancer (MCF-7). For example:
- Apoptosis Induction : Studies revealed that these compounds could induce apoptosis in cancer cells, as evidenced by increased levels of caspase-3 activity . This apoptotic effect is critical for the therapeutic efficacy against tumors.
Case Studies
Several case studies highlight the biological activities associated with the compound:
- Neuroblastoma : In a study involving neuroblastoma N2a cells treated with related compounds at concentrations around 12.5 μM, significant increases in GSK-3β Ser9 phosphorylation were observed, confirming the inhibitory action on GSK-3β and suggesting potential therapeutic applications in neurodegenerative diseases .
- Cytotoxicity Profiles : A series of pyrido derivatives were evaluated for their cytotoxic effects against various tumor cell lines using the MTT assay. The results indicated that modifications to the molecular structure significantly impacted cytotoxicity and selectivity towards different cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Framework
The pyrido[3,2-b][1,4]oxazine core distinguishes this compound from other benzoxazine derivatives. For example, 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replaces the pyrido ring with a benzo-oxazine system. Key differences include:
- Electronic Effects : The pyrido-oxazine core introduces nitrogen atoms into the bicyclic system, enhancing electron-deficient character compared to the purely oxygen-containing benzo-oxazine. This may influence reactivity in nucleophilic or electrophilic reactions .
Substituent Analysis
The 2-methoxybenzyl group is a critical structural feature. Comparisons to analogs with different substituents reveal:
- 2-Methyl-N-(3-morpholinopropyl)-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide (): Polarity: The morpholinopropyl group in this analog introduces a tertiary amine, increasing water solubility compared to the hydrophobic 2-methoxybenzyl group. Pharmacokinetics: The methoxybenzyl moiety may enhance lipophilicity, improving blood-brain barrier penetration, whereas the morpholinopropyl group could favor renal excretion .
Data Tables
Table 1: Structural Comparison of Pyrido-Oxazine Derivatives
*Predicted using QikProp (BIOVIA) or similar tools.
Research Implications and Gaps
- Biological Activity : The methoxybenzyl group’s role in modulating selectivity (e.g., kinase inhibition vs. GPCR targeting) requires experimental validation.
- Crystallography : SHELX programs () could resolve the target compound’s 3D structure, aiding in structure-activity relationship (SAR) studies .
- Optimization : Hybridizing the pyrido-oxazine core with substituents from and might balance solubility and potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
